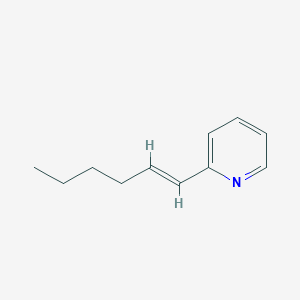

2-(Hex-1-en-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-[(E)-hex-1-enyl]pyridine |

InChI |

InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h5-10H,2-4H2,1H3/b8-5+ |

InChI Key |

SNJYUADYNCAZGX-VMPITWQZSA-N |

Isomeric SMILES |

CCCC/C=C/C1=CC=CC=N1 |

Canonical SMILES |

CCCCC=CC1=CC=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hex 1 En 1 Yl Pyridine and Its Analogs

Transition Metal-Catalyzed Coupling Reactions for Alkene and Alkyne Introduction

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, enabling the direct introduction of alkenyl and alkynyl groups onto pyridine (B92270) rings. Palladium and copper complexes are particularly prominent in these transformations.

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing 2-alkynylpyridine precursors, which can then be selectively hydrogenated to yield the desired (E)- or (Z)-2-alkenylpyridines.

The synthesis of a precursor for 2-(Hex-1-en-1-yl)pyridine would typically involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 1-hexyne. The reaction is generally carried out under mild conditions using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine) in a suitable solvent. scirp.orgwikipedia.org

The general catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of the 2-halopyridine to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the 2-(hex-1-yn-1-yl)pyridine product and regenerates the Pd(0) catalyst. wikipedia.org

Subsequent stereoselective reduction of the alkyne precursor provides access to either the (E)- or (Z)-isomer of this compound. For instance, reduction using sodium in liquid ammonia (B1221849) typically yields the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst affords the (Z)-alkene.

| Catalyst System | Substrates | Base | Conditions | Product | Yield | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine, Terminal Alkynes | Et₃N | DMF, 100°C, 3h | 2-Amino-3-alkynylpyridines | 72-96% | scirp.org |

| Pd(PPh₃)₄ / CuI | Aryl Halides, Terminal Alkynes | Amine | Room Temp. | Arylalkynes | Good to Excellent | wikipedia.orglibretexts.org |

Beyond the Sonogashira reaction, other palladium-catalyzed methods, such as the Heck and Suzuki-Miyaura couplings, are pivotal for the direct functionalization of pyridines.

The Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene using a palladium catalyst and a base. wikipedia.org The synthesis of this compound via this method would involve coupling a 2-halopyridine with 1-hexene. The reaction mechanism includes oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. wikipedia.orgyoutube.com The reaction's stereoselectivity is a key feature, often yielding the trans (E) product. organic-chemistry.org

The Suzuki-Miyaura coupling has become one of the most valuable methods for C-C bond formation, involving the reaction of an organoboron compound with an organohalide. wikipedia.org The synthesis of this compound can be achieved by coupling a 2-pyridylboron derivative (e.g., lithium triisopropyl 2-pyridylboronate) with a vinyl halide like (E)-1-bromo-1-hexene. nih.gov A significant challenge in coupling 2-substituted pyridyl nucleophiles is their tendency to undergo protodeboronation; however, specific catalyst systems and conditions have been developed to overcome this. nih.gov For example, catalysts based on Pd₂(dba)₃ with phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective for coupling 2-pyridylboronates with aryl and heteroaryl bromides. nih.gov

| Reaction | Catalyst System | Substrates | Base | Key Features | Reference |

| Heck Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | 2-Halopyridine, 1-Hexene | K₂CO₃, Et₃N | Forms substituted alkenes; often stereoselective for the (E)-isomer. | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / Ligand 1* | Lithium triisopropyl 2-pyridylboronate, Aryl/Heteroaryl Bromides | K₃PO₄ | Effective for challenging 2-pyridyl nucleophiles; overcomes protodeboronation. | nih.gov |

*Ligand 1 refers to 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl.

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain C-C bond-forming reactions. rsc.org A general method for synthesizing 2-alkenylpyridines involves the copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. rsc.org This protocol demonstrates operational simplicity and broad substrate scope.

Furthermore, copper-catalyzed methods have been developed for the ortho-functionalization of quinoline (B57606) N-oxides with vinyl arenes, proceeding through a borylcupration of the vinyl arene followed by a nucleophilic attack on the quinoline N-oxide. researchgate.net Enantio- and regioselective copper-catalyzed dearomative alkynylation of pyridines has also been reported, yielding valuable 2-alkynyl-1,2-dihydropyridine products from readily available pyridines and terminal alkynes under mild conditions. nih.gov While not direct syntheses of this compound, these strategies highlight the utility of copper in regioselectively functionalizing the C2 position of pyridine and related heterocycles, providing pathways to a diverse range of analogs.

| Catalyst | Substrates | Reagents | Product Type | Reference |

| Copper Catalyst | Pyridine-N-oxides, Alkynes | - | 2-Alkenylpyridines | rsc.org |

| Copper Catalyst | Quinoline N-oxides, Vinyl Arenes | Pinacol diborane | 2-Alkenylquinolines | researchgate.net |

| CuCl / StackPhos | Pyridines, Terminal Alkynes | Methyl chloroformate | 2-Alkynyl-1,2-dihydropyridines | nih.gov |

Iron-Catalyzed Functionalization Reactions

The use of iron, an earth-abundant and low-cost metal, as a catalyst for C-H functionalization represents a significant advance in sustainable chemistry. nih.govdoaj.org Iron catalysts can promote C-C bond formation through mechanisms distinct from those of noble metals.

Iron(III) bromide (FeBr₃) has been shown to catalyze the functionalization of pyridine derivatives. rsc.orgrsc.org One key mechanism is oxidative cross-dehydrogenative coupling (CDC) , which forms a C-C bond by directly coupling two C-H bonds, avoiding the need for pre-functionalized substrates. doaj.orgmdpi.com

In the context of pyridine derivatives, iron-catalyzed C-H activation can occur at the C2 position. The mechanism is proposed to involve the formation of a high-valent iron-oxo species, which then abstracts a hydrogen atom from the substrate. nih.gov For pyridine, the redox-active nature of the ligand itself can play a crucial role, enabling regioselective bond breaking at the ortho position through intermediates involving a two-electron reduced pyridine. nih.govresearchgate.netnih.gov FeBr₃ can act as a Lewis acid catalyst to activate substrates, as demonstrated in the functionalization of imidazo[1,2-a]pyridine (B132010) derivatives with aldehydes. rsc.orgrsc.org In these systems, the reaction proceeds via an aerobic oxidative CDC process where molecular oxygen serves as the ultimate oxidant. rsc.orgrsc.org

A notable feature of iron catalysis is its potential for high stereoselectivity. Research on the FeBr₃-catalyzed reaction between 2-phenylimidazo[1,2-a]pyridine (B181562) and aliphatic aldehydes, such as hexanal, has demonstrated the exclusive formation of (E)-alkenyl products. rsc.org This transformation provides a direct route to (E)-3-(hex-1-en-1-yl)-2-phenylimidazo[1,2-a]pyridine with high yield.

The proposed mechanism involves the initial FeBr₃-catalyzed alkylation of the imidazopyridine with the aldehyde. This is followed by an in-situ dehydration of the resulting alcohol intermediate, which proceeds stereoselectively to afford only the (E)-isomer. This methodology showcases the potential of iron catalysis for the direct and stereocontrolled synthesis of (E)-alkenyl-substituted azaheterocycles from simple precursors.

| Catalyst | Substrates | Key Finding | Product | Yield | Reference |

| FeBr₃ (20 mol%) | 2-Phenylimidazo[1,2-a]pyridine, Hexanal | Stereoselective formation of the (E)-isomer | (E)-3-(Hex-1-en-1-yl)-2-phenylimidazo[1,2-a]pyridine | 75% | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com For the synthesis of complex molecules like 2-alkenylpyridines, this involves innovative strategies that enhance efficiency and sustainability. Key areas of focus include the use of alternative energy sources like microwaves, the implementation of solvent-free reaction conditions, adherence to the principle of atom economy, and the development of sustainable catalytic systems. These strategies collectively contribute to cleaner, safer, and more resource-efficient chemical manufacturing. frontiersin.org

The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state or neat reactions, offer significant advantages by reducing waste, simplifying purification processes, and often lowering costs. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, frequently leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inbeilstein-journals.org The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can enhance reaction rates and selectivity.

The combination of solvent-free conditions with microwave irradiation represents a particularly potent green synthetic strategy. For instance, the synthesis of substituted pyridines has been effectively achieved by reacting 1,5-dicarbonyl compounds with ammonium (B1175870) acetate (B1210297) as the nitrogen source under solvent-free microwave irradiation. benthamdirect.com Similarly, a convenient and environmentally friendly solvent-free procedure for synthesizing polysubstituted pyridine derivatives has been developed, boasting excellent yields and mild reaction conditions. tandfonline.com One-pot, multicomponent reactions are especially well-suited to this approach. A study on the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines demonstrated a metal-free, three-component reaction under microwave irradiation that proceeded rapidly and in high yields without generating harmful by-products. rsc.org

The table below compares microwave-assisted synthesis with conventional heating methods for pyridine derivatives, highlighting the significant improvements in reaction time and yield.

| Product | Method | Reaction Time | Yield (%) | Reference |

| Polysubstituted Pyridine | Conventional Heating | 10-16 hours | Moderate | N/A |

| Polysubstituted Pyridine | Microwave Irradiation | 10-30 minutes | up to 90% | N/A |

| 2-Vinylquinolines | Conventional Heating | Several hours | Moderate | nih.gov |

| 2-Vinylquinolines | Microwave Irradiation | Shorter time | High | nih.gov |

| Imidazo[1,5-a]pyridinium Salts | Conventional Heating | Long reaction times | Lower | mdpi.com |

| Imidazo[1,5-a]pyridinium Salts | Microwave Irradiation | 50 minutes | 41-48% | mdpi.com |

This table is generated based on data from multiple sources to illustrate the general advantages of microwave-assisted synthesis over conventional methods for pyridine analogs.

These methodologies, which avoid hazardous solvents and reduce energy consumption, are highly applicable to the synthesis of this compound, offering a pathway to more sustainable production.

The concept of atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. chemijournal.com A reaction with high atom economy is inherently more efficient and generates less waste, as fewer atoms are lost in the form of byproducts. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Designing synthetic routes with high atom economy is crucial for waste minimization. Reactions like additions and rearrangements, which theoretically can have 100% atom economy, are preferred over substitutions and eliminations that generate stoichiometric byproducts.

In the context of pyridine synthesis, traditional methods like the Hantzsch synthesis, while versatile, can have lower atom economy due to the formation of water and other byproducts. pharmaguideline.comslideshare.net Modern approaches aim to improve this by designing cascade or domino reactions where multiple bond-forming events occur in a single step, minimizing the need for intermediate isolation and reducing waste.

A notable example is the development of a solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.org This C-H functionalization reaction proceeds with high efficiency and avoids the use of solvents and the generation of halide waste. Such strategies, which focus on direct C-H functionalization, are highly atom-economical as they avoid the pre-functionalization of starting materials, a common source of waste in traditional cross-coupling reactions. researchgate.netrsc.org Adopting these principles in the design of a synthesis for this compound would involve selecting reactions that directly couple the hexenyl group to the pyridine ring without the loss of leaving groups or protecting groups.

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while often requiring only small amounts of the catalyst. The development of sustainable catalytic systems focuses on using catalysts that are non-toxic, derived from abundant resources, and recyclable.

For the synthesis of this compound and its analogs, a key strategy is the direct functionalization of the pyridine C-H bond. researchgate.netrsc.orgbeilstein-journals.org This approach is highly desirable as it avoids the multi-step sequences often required in traditional cross-coupling methods.

Recent advancements in this area include:

Earth-Abundant Metal Catalysis: Transitioning from precious metal catalysts (like palladium and rhodium) to catalysts based on earth-abundant and less toxic metals such as iron, copper, and manganese is a major goal in sustainable chemistry. eurekaselect.com For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines in high yields.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. This simplifies product purification and reduces catalyst waste. A bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst has been used in a one-pot synthesis of substituted pyridines under microwave irradiation, where the catalyst facilitates both cyclization and subsequent aromatization. organic-chemistry.org

Metal-Free Catalysis: The development of reactions that proceed without any metal catalyst is a highly attractive green alternative. These systems can utilize organocatalysts or reagents like molecular iodine to promote the desired transformations, completely avoiding the issues of metal toxicity and contamination. rsc.org

Rare-Earth Metal Catalysis: Cationic half-sandwich rare-earth catalysts have proven to be efficient and atom-economical for the synthesis of 2-alkylated pyridine derivatives through the C-H addition to olefins. organic-chemistry.org This method is compatible with a wide range of pyridine and olefin substrates. beilstein-journals.org

The table below summarizes various sustainable catalytic systems used in the synthesis of pyridine derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Iron (FeCl3) | Cyclization | Earth-abundant, low toxicity, high yields | N/A |

| Palladium on Carbon (Pd/C) with Solid Acid | Domino Cyclization/Aromatization | Heterogeneous, reusable, one-pot synthesis | organic-chemistry.org |

| Rare-Earth Metals (Sc, Y) | C-H Alkylation | High atom economy, high efficiency, broad substrate scope | beilstein-journals.orgorganic-chemistry.org |

| Metal-Free (e.g., Iodine) | Multicomponent Reaction | Avoids metal contamination, mild conditions | rsc.org |

By leveraging these sustainable catalytic systems, the synthesis of this compound can be achieved through more environmentally benign pathways, aligning the production of valuable chemical compounds with the principles of green chemistry.

Mechanistic Investigations of Reactions Involving 2 Hex 1 En 1 Yl Pyridine Derivatives

Elucidation of Reaction Pathways and Intermediates for Pyridine (B92270) Alkylations

The alkylation and alkenylation of pyridines are challenging transformations due to the electron-deficient nature of the pyridine ring. nih.gov Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been instrumental in mapping out the reaction pathways and identifying key intermediates.

For nickel-catalyzed alkenylation, a common pathway begins with the coordination of a pyridine-Lewis acid adduct to the active Ni(0) catalyst. nih.gov For instance, in a Ni(0)(NHC)(alkyne) system (where NHC is an N-heterocyclic carbene), the pyridine-AlMe₃ adduct coordinates in an η²-fashion to form an initial intermediate. nih.gov This is followed by isomerization and the rate-determining step: the oxidative addition of a C-H bond of the pyridine ring across the nickel-alkyne moiety. This step forms a Ni(II) pyridyl vinyl intermediate. nih.gov The final step is the C-C bond formation between the pyridyl and vinyl groups, which leads to the alkenylated pyridine product and regenerates the catalyst. nih.gov

In rare-earth-catalyzed C–H alkylation of pyridines with olefins, mechanistic investigations suggest a potential substrate-facilitating role. researchgate.net A coordinating pyridine substrate can act as a ligand, stabilizing key structures during the catalytic cycle. acs.org The mechanism can switch between a substrate-coordinated pathway and a substrate-free pathway depending on the steric hindrance of the catalyst and substrates. For less sterically hindered catalysts, the substrate-coordinated mechanism is preferred. acs.org

Studies on the regiodivergent alkylation of pyridines using alkyllithium reagents have also provided insights into reaction intermediates. Depending on the specific alkyllithium used (e.g., nBuLi vs. sBuLi), different reaction profiles are observed, leading to distinct intermediates and regioselectivities (C4 vs. C2 alkylation). acs.org These pathways involve the formation of boron-ate complexes when boronic esters are used, followed by the release of LiH and subsequent protonation to yield the final alkylated pyridine. acs.org

A proposed catalytic cycle for Ni-catalyzed C-H alkenylation of pyridine is summarized below:

Coordination: The pyridine-Lewis acid adduct coordinates to the Ni(0) complex.

Oxidative Addition: The C-H bond of the pyridine undergoes oxidative addition to the nickel center. This is typically the rate-determining step.

Intermediate Formation: A Ni(II) species, such as a pyridyl vinyl intermediate, is formed. nih.gov

Reductive Elimination: C-C bond formation occurs via reductive elimination, releasing the alkenylated pyridine product.

Catalyst Regeneration: The Ni(0) catalyst is regenerated to continue the cycle.

Role of Catalysts and Ligands in Regioselectivity and Stereoselectivity

The regioselectivity (i.e., the specific position on the pyridine ring that gets functionalized—C2, C3, or C4) and stereoselectivity of pyridine alkenylation are profoundly influenced by the choice of catalyst, ligands, and additives like Lewis acids.

Lewis Acids: Lewis acids, such as trimethylaluminum (B3029685) (AlMe₃), play a dual role. Firstly, they coordinate to the nitrogen atom of the pyridine ring. This coordination prevents the pyridine nitrogen from strongly binding to and deactivating the transition metal catalyst. Secondly, this interaction alters the electronic properties of the pyridine ring, enhancing its reactivity towards C-H activation. nih.govresearchgate.net In Ni-catalyzed reactions, AlMe₃ has been shown to accelerate the alkenylation by inducing a strong charge transfer from the nickel atom to the pyridine-AlMe₃ adduct. nih.gov The choice of Lewis acid can also alter the reaction outcome; for example, using diorganozinc compounds with a nickel catalyst can lead to C-2 monoalkenylation, whereas AlMe₃ can promote double insertion of alkynes to yield C-2 dienylated products. researchgate.net

Ligands: The ligands bound to the metal center are critical in controlling selectivity. The steric and electronic properties of the ligand dictate the accessibility of different C-H bonds on the pyridine ring to the catalyst.

Steric Hindrance: In Ni-catalyzed alkenylation, using a bulky N-heterocyclic carbene (NHC) ligand with AlMe₃ favors C4-alkenylation. This preference is attributed to the lower steric repulsion between the bulky NHC ligand and the AlMe₃ group in the transition state for C4 activation compared to C2 activation. nih.gov Conversely, employing a less bulky phosphine (B1218219) ligand like P(i-Pr)₃ can switch the selectivity to favor C2-alkenylation, as the steric repulsion is reduced. nih.gov

Directing Groups: A significant advancement has been the development of bifunctional ligands that can direct the catalyst to a specific position. For example, a specially designed NHC ligand incorporating an Al-binding side-arm has been used with a Ni catalyst to achieve highly selective C3–H alkenylation. nih.govresearchgate.net This ligand recruits the pyridine substrate and orients it through reversible coordination with the aluminum component, forming a macrocyclophane-like transition state. This directed assembly overrides the intrinsic electronic preference for C2/C4 functionalization, enabling the more challenging C3 functionalization. nih.govresearchgate.net

The table below summarizes the influence of different catalyst/ligand systems on the regioselectivity of pyridine alkenylation.

| Catalyst System | Primary Product | Key Mechanistic Feature |

| Ni(NHC) / AlMe₃ | C4-alkenylation | Steric repulsion between bulky NHC and AlMe₃ disfavors C2/C3 positions. nih.gov |

| Ni(P(i-Pr)₃) / AlMe₃ | C2-alkenylation | Smaller phosphine ligand reduces steric hindrance at the C2 position. nih.gov |

| Ni / Bifunctional NHC-Al | C3-alkenylation | Ligand directs catalyst to the C3 position via a macrocyclophane transition state. nih.govresearchgate.net |

| Ni / Diorganozinc | C2-monoalkenylation | Lewis acid choice modifies the reaction course compared to AlMe₃. researchgate.net |

Detailed Kinetic Studies of Pyridine-Alkenylation Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms and the nature of the rate-determining step. For reactions involving pyridine derivatives, these studies often involve monitoring the reaction progress over time under various conditions and may include kinetic isotope effect (KIE) experiments.

Mechanistic investigations into rare-earth-catalyzed C-H alkylation of pyridines have also employed KIE experiments alongside DFT calculations to elucidate the catalytic cycle. researchgate.net Kinetic profiles, which plot the concentration of reactants, intermediates, and products against time, are also powerful tools. For instance, in the synthesis of piperidines from furfural (B47365) (a reaction involving ring transformation of a related heterocyclic amine), kinetic profiles showed the initial formation and subsequent consumption of a key tetrahydrofurfurylamine (B43090) (THFAM) intermediate, confirming its role in the reaction pathway. nih.gov

Such kinetic data is crucial for validating proposed mechanisms. For example, if a proposed mechanism involves a rapid pre-equilibrium followed by a slow C-H activation step, a significant primary KIE would be expected. Conversely, if an intermediate is proposed but not observed or if its consumption rate does not match the product formation rate, the mechanism may need revision. While specific kinetic data for the synthesis of 2-(Hex-1-en-1-yl)pyridine is not extensively detailed in the literature, the principles from related pyridine functionalization reactions provide a solid framework for understanding its formation.

Chemical Reactivity and Transformations of 2 Hex 1 En 1 Yl Pyridine

Reactions at the Alkene Moiety

The carbon-carbon double bond in the hexenyl side chain is a primary site for various addition and transformation reactions.

Hydrogenation and Reduction Pathways of the Hexenyl Side Chain

The double bond of the hexenyl side chain can be readily saturated through hydrogenation to yield 2-hexylpyridine. This transformation typically employs metal catalysts such as Palladium on carbon (Pd/C) in the presence of hydrogen gas.

In a related context, the reduction of pyridines bearing unsaturated side chains is a common strategy. For instance, the hydrogenation of 2-(pent-3-enyl)pyridine, a similar alkenylpyridine, has been documented. beilstein-journals.org The selective reduction of the alkene without affecting the pyridine (B92270) ring is a key aspect of these reactions.

Furthermore, borane-catalyzed hydroboration followed by a hydrogenation cascade has been shown to be effective for the reduction of 2,3-disubstituted pyridines. sci-hub.se This method, which utilizes pinacolborane (HBpin), demonstrates the potential for selective reduction of unsaturated moieties in substituted pyridines. sci-hub.se

Asymmetric Hydrogenation Methodologies for Related Alkenes

Asymmetric hydrogenation of alkenylpyridines, particularly 2-vinylpyridines, has been a subject of significant research to produce chiral saturated side chains. While direct asymmetric hydrogenation of 2-(Hex-1-en-1-yl)pyridine is not extensively detailed, methodologies for related substrates provide valuable insights.

Frustrated Lewis Pairs (FLPs) have emerged as effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, including N-heteroarenes. rsc.org Specifically, spiro-bicyclic boranes have demonstrated excellent stereoselectivities in the hydrogenation of 2-vinylpyridines. chemrxiv.org Another approach involves the use of iridium catalysts with chiral phosphine-oxazoline ligands, which have been successful in the asymmetric hydrogenation of cyclic imines containing a pyridyl moiety. nih.gov

Ruthenium-based catalysts, such as Ru-DTBM-segphos, have shown high efficiency and enantioselectivity in the hydrogenation of 2-pyridyl-substituted alkenes under mild pressure and slightly elevated temperatures. nih.gov These methods often tolerate a range of substituents on the pyridine ring. nih.gov Organocatalytic methods using a BINOL phosphate (B84403) Brønsted acid catalyst and a Hantzsch dihydropyridine (B1217469) as the hydride source have also been employed for the enantioselective reduction of certain substituted pyridines. illinois.edu

Table 1: Selected Catalysts and Conditions for Asymmetric Hydrogenation of Alkenylpyridines and Related Substrates

| Catalyst System | Substrate Type | Key Features | Reference |

| Spiro-bicyclic boranes (FLP) | 2-Vinylpyridines | Excellent stereoselectivity. | chemrxiv.org |

| Ru-DTBM-segphos | 2-Pyridyl substituted alkenes | High efficiency and enantioselectivity under mild conditions. | nih.gov |

| Ir-phosphinooxazoline complexes | 2-Substituted N-benzoyliminopyridinium ylides | Good yields and moderate enantioselectivities. | illinois.edu |

| BINOL phosphate Brønsted acid / Hantzsch dihydropyridine | 1,2,5-Trisubstituted pyridines | Good yields and excellent enantioselectivities. | illinois.edu |

Cycloaddition Reactions Involving the Alkene Unit

The alkene unit of this compound can participate in cycloaddition reactions. While specific examples for this exact compound are not prevalent, the reactivity of similar vinylpyridines in cycloaddition reactions is well-documented.

For instance, photosensitized [2+2]-cycloadditions of acyclic 2-vinylpyridines with N-vinylacetamides have been achieved through the merger of chiral Brønsted acid and energy transfer photocatalysis. nih.gov This method allows for the construction of cyclobutane (B1203170) rings with high diastereo- and enantioselectivity. nih.gov Additionally, photosensitized [4+2]-cycloaddition reactions of N-sulfonylimines with alkenyl heterocycles, including pyridine derivatives, have been reported to proceed in high yield and diastereoselectivity. nih.gov

The Diels-Alder reaction represents another potential cycloaddition pathway. While normal electron-demand Diels-Alder reactions with pyridine moieties can be challenging, inverse electron-demand variants are more common for synthesizing pyridine rings. acsgcipr.org The alkene in this compound could potentially act as a dienophile in such reactions.

Reactions at the Pyridine Nitrogen and Ring System

The pyridine ring, with its basic nitrogen atom and aromatic character, offers another set of reactive sites for functionalization and transformation.

N-Functionalization Strategies

The nitrogen atom of the pyridine ring can be readily functionalized. A common reaction is the formation of N-oxides by treatment with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide can then be used in further transformations. For example, 2-halopyridine N-oxides can undergo arylation, alkenylation, and alkylation with Grignard reagents, demonstrating a method for C-H bond functionalization. nih.gov

Another strategy for N-functionalization is the formation of N-alkenyl-2-pyridones. This can be achieved from 2-halopyridinium salts and aldehydes, offering a highly diastereoselective method. acs.org Gold-catalyzed rearrangements of 2-propargyloxypyridines can also yield N-alkenyl 2-pyridonyl amines. researchgate.net

Hydrogenation and Dearomatization of the Pyridine Ring

The dearomatization of the pyridine ring is a powerful strategy for synthesizing piperidines and other saturated N-heterocycles. mdpi.comnih.gov This can be achieved through hydrogenation, which typically requires more forcing conditions than the reduction of the alkene side chain.

Various catalytic systems have been developed for the hydrogenation of pyridines. Rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the reduction of various functionalized pyridines under mild conditions. rsc.org Iridium-based catalysts are also widely used for the asymmetric hydrogenation of pyridine derivatives. illinois.edursc.org

Metal-free dearomatization methods have also been developed. A mild and selective reduction of N-heteroarenes using amine borane (B79455) can produce N-substituted 1,4- and 1,2-dihydropyridines. nih.gov Furthermore, a borane-catalyzed hydroboration/hydrogenation cascade has been shown to effectively reduce 2,3-disubstituted pyridines with high cis-selectivity. sci-hub.se

Table 2: Methods for Hydrogenation and Dearomatization of Pyridine Rings

| Method | Reagent/Catalyst | Product Type | Key Features | Reference |

| Catalytic Hydrogenation | Rh₂O₃ | Piperidines | Mild conditions, broad substrate scope. | rsc.org |

| Asymmetric Hydrogenation | Ir-phosphinooxazoline complexes | Chiral piperidines | Good yields, moderate enantioselectivities. | illinois.edu |

| Metal-free Reduction | Amine borane | Dihydropyridines | Mild and selective. | nih.gov |

| Borane-catalyzed Cascade | B(C₆F₅)₃ / HBpin | cis-Piperidines | High cis-selectivity for 2,3-disubstituted pyridines. | sci-hub.se |

Intramolecular Cyclization Cascades of Pyridine Derivatives

Intramolecular cyclization cascades represent an efficient strategy for the synthesis of complex fused heterocyclic systems from functionalized pyridine derivatives. These reactions often proceed through a series of bond-forming events in a single operation, offering a streamlined approach to molecular complexity.

Recent research has highlighted the utility of such cascade reactions in constructing novel polycyclic scaffolds. For instance, a catalyst-free approach has been developed for the synthesis of functionalized pyridine-fused coumarins. rsc.org This method involves a cascade reaction that proceeds through a chemoselective Michael addition, heterocyclization, and subsequent intramolecular cyclization sequence, all occurring in an environmentally benign aqueous medium. rsc.org

Another significant application of intramolecular cyclization is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These compounds are of considerable interest due to their diverse biological activities. scielo.brscielo.br A common synthetic route involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds, which then undergo intramolecular cyclization to yield the desired thieno[2,3-b]pyridines in excellent yields. scielo.brscielo.br This process demonstrates the versatility of the pyridine core in forming fused bicyclic systems.

Furthermore, advancements in transition-metal-catalyzed cyclization procedures have expanded the toolkit for creating functionalized pyridine derivatives. researchgate.net For example, a high-valent palladium intermediate has been utilized in an intramolecular cyclization cascade that forms both a carbon-carbon and a carbon-oxygen bond in one step, providing rapid access to highly functionalized tricyclic structures. researchgate.net Similarly, domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization processes have been employed to construct the pyridine rings within indolizine (B1195054) skeletons from pyrrole-2-carboxaldehydes. acs.org

| Starting Material Type | Reaction Type | Product | Key Features |

| Chromone derivatives | Michael addition-heterocyclization-intramolecular cyclization | Pyridine-fused coumarins | Catalyst-free, aqueous medium. rsc.org |

| 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles | Alkylation and intramolecular cyclization | Thieno[2,3-b]pyridines | High yields, formation of fused systems. scielo.brscielo.br |

| Pyrrole-2-carboxaldehydes | Domino Knoevenagel condensation/intramolecular aldol cyclization | Indolizines with pyridine units | Efficient construction of pyridine rings. acs.org |

| Nitrogen-linked 1,6-diynes | [2+2+2] Cycloaddition | Fused pyrrolidine (B122466) systems | Straightforward route to fused heterocycles. rsc.org |

Directed C-H Functionalization of the Pyridine Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the selective activation of C-H bonds at specific positions, most commonly the ortho-position (C2). nih.gov

A variety of transition metals, including palladium, rhodium, iridium, and copper, have been successfully employed to catalyze the C-H functionalization of pyridines. nih.govbeilstein-journals.org For instance, rhodium(III)-catalyzed oxidative coupling reactions of 2-arylpyridine derivatives with arylsilane reagents have been reported, where an AgF additive acts as both an oxidant and a C-Si bond activator. researchgate.net The addition of pivalic acid has been shown to be crucial for achieving high yields in these transformations. researchgate.net

The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, ligand, and directing group. beilstein-journals.org While C2 functionalization is common due to the directing effect of the pyridine nitrogen, methods for functionalizing the more remote C3 and C4 positions are also being developed. nih.govbeilstein-journals.org Ligand-promoted C3-arylation of pyridines has been achieved using a palladium catalyst, where the ligand is thought to enhance the trans-effect and shift coordination towards the ring's π-system. beilstein-journals.org

Recent progress has also been made in the C-H functionalization of the distal positions of pyridines. nih.gov For example, an iridium-catalyzed C3-borylation of the pyridine core, followed by halogenation, provides a directing group-free route to highly functionalized pyridines. nih.gov

| Catalyst System | C-H Functionalization Type | Position | Key Features |

| Rh(III)/AgF/Pivalic Acid | Arylation with arylsilanes | C2 | Oxidative coupling. researchgate.net |

| Pd(II)/Ligand | Olefination/Arylation | C3 | Ligand-promoted selectivity. beilstein-journals.org |

| Ir | Borylation | C3 | Directing group-free synthesis. nih.gov |

| Rh-NHC | Arylation | C8 of quinoline (B57606) | Regioselective functionalization. nih.gov |

Ligand Design and Catalytic Applications of Pyridine Derivatives

The pyridine moiety is a fundamental building block in the design of ligands for transition metal catalysis. The nitrogen atom's Lewis basicity allows it to coordinate to a wide range of metal centers, and the aromatic ring can be readily modified to tune the steric and electronic properties of the resulting ligand.

This compound as a Potential Ligand in Transition Metal Catalysis

While specific studies on this compound as a ligand are not extensively documented, its structural features suggest significant potential in transition metal catalysis. The combination of a pyridine nitrogen and an adjacent alkenyl group makes it a potential bidentate ligand, capable of coordinating to a metal center through both the nitrogen and the C=C double bond.

The coordination chemistry of similar 2-substituted pyridine ligands, such as 2-(arylazo)pyridines, has been well-studied. researchgate.net These ligands are known to form stable complexes with a variety of transition metals and exhibit interesting redox properties due to the presence of a low-lying azo-centered π*-orbital. researchgate.net This suggests that the alkenylpyridine scaffold could also lead to complexes with unique electronic and reactive properties.

Furthermore, research into the iridium-catalyzed asymmetric hydrogenation of α-alkyl-α-aryl terminal olefins, such as 2-(hex-1-en-2-yl)benzoic acid, highlights the utility of alkenyl-substituted aromatic compounds in catalysis. researchgate.net In these systems, the carboxy group directs the hydrogenation, but the presence of the double bond is crucial for the catalytic transformation. This indicates that a compound like this compound could serve as a substrate and potentially a ligand in similar catalytic processes.

Application of Pyridine-Oxazoline Ligands in Asymmetric Catalysis

Pyridine-oxazoline (PyOX) ligands are a highly successful class of chiral ligands used in a wide array of asymmetric catalytic reactions. capes.gov.brrsc.orgrsc.org These hybrid ligands, which combine a pyridine unit with a chiral oxazoline (B21484) ring, were designed early in the development of oxazoline-containing ligands but have seen a recent renaissance as their unique properties have been discovered. capes.gov.brrsc.orgresearchgate.net

The success of PyOX ligands stems from their modular nature, allowing for easy tuning of both steric and electronic properties. researchgate.net They have proven to be particularly effective in reactions where their "pull and push" trans-effect is beneficial, such as in palladium-catalyzed asymmetric Heck-type reactions. rsc.org In these reactions, the olefin substrate preferentially coordinates to the palladium center at the position trans to the pyridine ring, while the aryl or alkenyl group favors the site trans to the oxazoline. rsc.org

Another important class of pyridine-containing ligands is the PyBOX family, which features two chiral oxazoline rings bridged by a pyridine. strem.com These C2-symmetrical, tridentate "pincer-type" ligands can coordinate with a wide range of metals, creating a chiral environment around the metal center that effectively controls the enantioselectivity of the reaction. strem.com

| Ligand Type | Key Features | Application Examples |

| Pyridine-Oxazoline (PyOX) | Hybrid, tunable, "pull and push" trans-effect. capes.gov.brrsc.orgrsc.org | Asymmetric Heck reactions, various new asymmetric methodologies. rsc.orgrsc.org |

| Pyridine-Bis(oxazoline) (PyBOX) | C2-symmetrical, tridentate, pincer-type. strem.com | Asymmetric hydrosilylation of ketones, Mannich reaction. strem.com |

Role of Pyridine Ligands in Polymerization, Hydroformylation, and Hydroamination Reactions

Pyridine-based ligands have found widespread application in various industrially relevant catalytic reactions, including polymerization, hydroformylation, and hydroamination.

Polymerization: Titanium-pyridine complexes, such as [Ti(py)XClY], serve as catalysts for the polymerization of olefins and alkynes, often in conjunction with aluminum cocatalysts in Ziegler-Natta processes. alfachemic.com Vanadium-based pyridine complexes are also used for olefin polymerization. alfachemic.com More recently, the redox activity of bis(imino)pyridine ligands in iron complexes has been shown to influence the catalytic performance in the ring-opening polymerization of cyclic esters and carbonates. rsc.org

Hydroformylation: This process, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, can be catalyzed by rhodium complexes bearing pyridine-containing ligands. alfachemic.comresearchgate.net For example, rhodium(I) imino-pyridine complexes have been shown to be efficient catalyst precursors for the hydroaminomethylation of 1-octene, a tandem reaction involving hydroformylation. researchgate.net PNP-pincer ligands with a pyridine backbone have also been used in the rhodium-catalyzed hydroformylation of various olefins. uni-rostock.de

Hydroamination: Pyridine-titanium complexes are effective catalysts for the intramolecular hydroamination of aminoalkenes, a reaction that forms cyclic amine products. alfachemic.com In addition, titanium complexes supported by imidazo[1,5-a]pyridine-containing pyrrolyl ligands have been developed as pre-catalysts for the hydroamination of alkynes. rsc.org

| Catalytic Reaction | Metal/Ligand System | Substrate |

| Polymerization | Ti-pyridine, V-pyridine, Fe-bis(imino)pyridine | Olefins, alkynes, cyclic esters. alfachemic.comrsc.org |

| Hydroformylation | Rh-imino-pyridine, Rh-PNP-pincer | Ethylene hydrocarbons, 1-octene, cyclohexene. alfachemic.comresearchgate.netuni-rostock.de |

| Hydroamination | Ti-pyridine, Ti-imidazo[1,5-a]pyridine-pyrrolyl | Aminoalkenes, alkynes. alfachemic.comrsc.org |

Theoretical and Computational Chemistry Studies of 2 Hex 1 En 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from electron distribution to reactivity, without the need for empirical data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the electronic structure and reactivity of pyridine (B92270) derivatives. dntb.gov.uamanipal.edu For 2-(hex-1-en-1-yl)pyridine, DFT calculations can elucidate how the hexenyl substituent at the C2 position influences the properties of the pyridine ring.

DFT studies typically involve the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Global reactivity descriptors derived from these orbital energies, such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. ias.ac.inscielo.org.mx For instance, the electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions.

Local reactivity can be assessed using Molecular Electrostatic Potential (MEP) maps and Fukui functions. nih.govmdpi.com An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For this compound, the nitrogen atom is expected to be the most electron-rich center, making it a primary site for electrophilic attack or protonation. The π-system of the hexenyl group and the pyridine ring also contributes significantly to the molecule's reactivity profile.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.0 to 0.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 6.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.25 to -2.75 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 to 3.0 |

| Global Electrophilicity Index | ω | μ2 / (2η) | 1.5 to 2.1 |

Note: The values in Table 1 are representative for pyridine derivatives and are not specific to this compound, as dedicated studies are not available. The exact values would depend on the specific level of theory and basis set used in the calculation. mdpi.comscielo.org.mx

While DFT is a versatile tool, for situations requiring very high accuracy in energy calculations, high-level ab initio methods such as Coupled Cluster (CC) theory are employed. wikipedia.org The "gold standard" CCSD(T) method, which stands for Coupled Cluster with single, double, and perturbative triple excitations, can provide energy predictions with accuracy approaching that of experimental measurements. wikipedia.orgreadthedocs.io

These methods are computationally intensive and are typically used for smaller molecules or to benchmark the results from more economical methods like DFT. For this compound, CC methods would be invaluable for constructing a precise energetic landscape. researchgate.net This involves calculating the relative energies of different conformers, isomers, and transition states with high confidence. researchgate.net For example, a detailed study of the rotational barrier around the C-C single bond connecting the hexenyl group to the pyridine ring would benefit from the accuracy of Coupled Cluster calculations. Such calculations are crucial for understanding reaction thermodynamics and kinetics where small energy differences can significantly impact product distributions. arxiv.org

Mechanistic Probing through Computational Modeling

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface that governs a reaction, researchers can identify intermediates, transition states, and determine the most likely mechanism.

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. rsc.org Computational methods can locate these saddle points on the potential energy surface and calculate their structures and energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate.

Many reactions can potentially yield multiple products (isomers). Computational methods are highly effective at predicting and explaining regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product). nih.gov This is achieved by comparing the activation energies for all possible reaction pathways leading to different isomers. The pathway with the lowest energy barrier is kinetically favored and will correspond to the major product.

For this compound, an example would be the addition of an electrophile to the hexenyl double bond. Computational modeling could determine whether the addition is more likely to occur at the carbon atom closer to or further from the pyridine ring. Similarly, in reactions involving chiral reagents, the energy barriers leading to different stereoisomers can be calculated to predict the stereochemical outcome. Studies on related pyridine systems have successfully used DFT to rationalize observed regioselectivity in nucleophilic additions by analyzing factors like aryne bond distortion. nih.govescholarship.org The analysis of frontier molecular orbitals and transition state structures provides a robust framework for understanding and predicting these selective outcomes. mdpi.com

Molecular Dynamics and Simulation Techniques

While quantum chemical calculations typically focus on static, single-molecule properties at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes. researchgate.net

For this compound, MD simulations can be used to explore its conformational flexibility, such as the rotation of the hexenyl group. Furthermore, by including solvent molecules explicitly in the simulation box, MD can provide a realistic picture of how the solvent influences the molecule's structure and dynamics. This is crucial for understanding reaction mechanisms in solution, as solvent effects can significantly alter energy barriers and the stability of intermediates. MD simulations are also widely applied in studying the interaction of molecules with larger systems, such as biological macromolecules or material surfaces, providing insights relevant to fields like drug design and materials science. rsc.orgnih.gov

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties. The flexibility of the hexenyl chain and its orientation relative to the pyridine ring give rise to various conformers with different energies.

Conformational Analysis:

Intermolecular Interactions:

The nature and strength of intermolecular interactions are fundamental to understanding the condensed-phase behavior of this compound, including its boiling point, solubility, and crystal packing. Computational studies on pyridine-containing molecules have revealed a variety of important non-covalent interactions.

DFT calculations with dispersion corrections are commonly used to accurately determine the interaction energies of molecular dimers. For pyridine dimers, different orientations (e.g., stacked, T-shaped) result in a range of interaction energies, highlighting the importance of π-π stacking and C-H···N hydrogen bonds. The accuracy of these calculations is highly dependent on the chosen functional and dispersion correction method. rsc.org

The electrostatic component of these interactions can be analyzed from the electron density distribution. Studies have shown that the molecular dipole moment in a crystal is often enhanced compared to the gas phase due to polarization by neighboring molecules. buffalo.edu The electrostatic interaction energies calculated from theoretical electron densities can provide a good approximation of the total interaction energy. buffalo.edu

Below is a table of representative intermolecular interaction energies for pyridine dimers calculated at the CCSD(T) level, which provides a benchmark for the types of interactions this compound might engage in.

| Dimer Configuration | Interaction Energy (kcal/mol) | Predominant Interaction Type |

|---|---|---|

| Parallel-displaced | -2.7 | π-π stacking |

| T-shaped (H of one ring pointing to N of the other) | -2.5 | C-H···N hydrogen bond |

| Sandwich | -1.8 | π-π stacking |

Reaction Dynamics and Pathway Exploration

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving 2-alkenylpyridines. By mapping out the potential energy surfaces of reaction pathways, transition states can be identified, and activation energies can be calculated, providing a deeper understanding of reaction kinetics and selectivity.

Cycloaddition Reactions:

One area of interest is the participation of 2-alkenylpyridines in cycloaddition reactions. For instance, a theoretical and experimental study on the cycloaddition of CO2 to epichlorohydrin (B41342) catalyzed by pyridine derivatives, including 2-vinylpyridine (B74390) (a close analog of this compound), has shed light on the reaction mechanism. acs.org The study found that steric hindrance around the nitrogen atom plays a critical role. Catalysts with unhindered nitrogen atoms, like 4-vinylpyridine, are readily quaternized by the epoxide, leading to catalyst transformation. In contrast, the steric bulk of the vinyl group in the 2-position hinders this quaternization, allowing 2-vinylpyridine to act as a more stable catalyst for the synthesis of cyclic carbonates. acs.org This suggests that the hexenyl group in this compound would similarly influence its catalytic activity by providing steric protection to the nitrogen atom.

Polymerization Mechanisms:

The polymerization of 2-vinylpyridine has also been investigated using DFT calculations to understand the stereoselectivity of the process. rsc.org These studies have explored the energy barriers for isotactic versus syndiotactic insertion pathways when catalyzed by yttrium complexes. The stereochemical outcome was found to be influenced by a combination of the steric bulk of the catalyst's ancillary ligands and electronic effects. rsc.org Greater distortion energy of the catalyst was correlated with higher energy barriers for isotactic polymerization. rsc.org

The table below presents hypothetical relative energy barriers for different reaction pathways involving a generic 2-alkenylpyridine, illustrating how computational studies can quantify the feasibility of various reaction channels.

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| [4+2] Cycloaddition | 2-Alkenylpyridine + Dienophile | TS1 | Cycloadduct | 25.3 |

| Electrophilic Addition (Markovnikov) | 2-Alkenylpyridine + HBr | TS2 | 2-(1-Bromohexyl)pyridine | 15.8 |

| Electrophilic Addition (Anti-Markovnikov) | 2-Alkenylpyridine + HBr | TS3 | 2-(2-Bromohexyl)pyridine | 22.1 |

These theoretical explorations of reaction dynamics and pathways are essential for designing new synthetic routes and optimizing reaction conditions for compounds like this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Hex 1 En 1 Yl Pyridine Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of reaction products derived from 2-(Hex-1-en-1-yl)pyridine. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular framework. ipb.ptresearchgate.net In the synthesis of various substituted pyridines, ¹H and ¹³C NMR data are routinely used to characterize the final products. acs.orgnih.gov

For complex structures or in cases where regioisomers are formed, two-dimensional (2D) NMR techniques are essential. ipb.ptbohrium.com These experiments reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the protons on the hexenyl chain and the pyridine (B92270) ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.govfabad.org.tr

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for establishing connectivity between different fragments of a molecule, such as linking the hexenyl substituent to the correct position on the pyridine ring. bohrium.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space, which is crucial for determining the stereochemistry and differentiating between regioisomers by observing spatial correlations between the alkyl chain protons and the pyridine ring protons. bohrium.comfabad.org.tr

In studies involving the N-alkylation of imidazopyridines, NOESY and HMBC experiments were decisive in distinguishing between the resulting N1 and N2 regioisomers by observing correlations between the benzylic protons and the pyridine ring protons. bohrium.comfabad.org.tr Similarly, in the synthesis of N-alkenyl-2-pyridones, detailed 1D and 2D NMR analyses, including COSY, HSQC, and HMBC, were used to confirm the structures of the products. acs.orgnih.govacs.org

Future Research Directions and Emerging Trends in 2 Hex 1 En 1 Yl Pyridine Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-alkenylpyridines, including 2-(Hex-1-en-1-yl)pyridine, is moving towards more sustainable and efficient catalytic methods. Traditional approaches often require harsh conditions or stoichiometric reagents, but modern research is focused on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and lower environmental impact.

Recent advancements have highlighted the potential of various transition metal catalysts. For instance, gold(I)-catalyzed rearrangements have shown outstanding efficiency in the synthesis of N-alkenyl 2-pyridonyl amines from propargyloxy- and butynyloxy-pyridines rsc.orgresearchgate.net. Copper-catalyzed systems, assisted by Lewis acids, have enabled the highly enantioselective alkylation of β-substituted alkenyl pyridines using Grignard reagents, demonstrating high functional group tolerance nih.gov.

Furthermore, photoredox catalysis is emerging as a powerful tool. A visible-light-driven method has been developed for the β-selective reductive coupling of alkenylpyridines with aldehydes and imines, a process that utilizes a Lewis acid co-catalyst and operates under mild conditions nih.gov. Cyclometalated ruthenium(II) complexes using 2-alkenylpyridines as ligands have also been synthesized, indicating the potential for ruthenium-based catalysis in this area rsc.org. These innovative catalytic strategies represent a significant step towards the greener synthesis of complex pyridine (B92270) derivatives.

Table 1: Comparison of Emerging Catalytic Systems for Alkenylpyridine Synthesis

| Catalytic System | Key Features | Potential Advantages for Sustainable Synthesis | Reference |

|---|---|---|---|

| Gold(I) Catalysis | Rearrangement of alkyne-substituted pyridines. | High efficiency and potential for one-pot reactions. | rsc.orgresearchgate.net |

| Copper/Lewis Acid Catalysis | Asymmetric alkylation of alkenyl pyridines. | High enantioselectivity and functional group tolerance. | nih.gov |

| Visible Light Photoredox Catalysis | Reductive coupling of alkenylpyridines with electrophiles. | Mild reaction conditions, use of light as a renewable energy source. | nih.gov |

| Ruthenium(II) Cyclometalation | Synthesis of stable complexes with 2-alkenylpyridine ligands. | Offers pathways for novel functionalization and catalytic cycles. | rsc.org |

Exploration of Bio-inspired and Biocatalytic Approaches in Pyridine Chemistry

The quest for sustainability is increasingly leading chemists to draw inspiration from nature. Bio-inspired and biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis. The application of enzymes and whole-cell systems in pyridine chemistry is a growing field with considerable potential.

Biocatalysis is emerging as a powerful tool for specific transformations. For example, the microbial N-oxidation of pyridine derivatives using whole cells of Burkholderia sp. MAK1 provides a greener and more precise alternative to traditional chemical oxidation nbinno.com. This microorganism demonstrates regioselectivity and broad substrate specificity, simplifying the production of pyridine N-oxides nbinno.com. Enzymes such as lipases have also been employed as catalysts for the synthesis of pyridine derivatives, highlighting the potential for "green" processes with high reaction yields mdpi.com.

Moreover, researchers are exploring the synthesis of pyridines directly from biorenewable feedstocks. Routes have been described that produce pyridines from the pyrolysis of biomass in the presence of ammonia (B1221849) or through the metabolic engineering of microorganisms to convert lignin (B12514952) into pyridine-dicarboxylic acids acsgcipr.org. These approaches align with the principles of a circular economy, aiming to create valuable chemicals from waste or renewable resources.

Table 2: Biocatalytic and Bio-Inspired Approaches in Pyridine Chemistry

| Approach | Example | Key Advantages | Reference |

|---|---|---|---|

| Whole-Cell Biocatalysis | N-oxidation of pyridines using Burkholderia sp. MAK1. | High regioselectivity, mild conditions, eliminates need for harsh oxidants. | nbinno.com |

| Enzymatic Catalysis | Lipase-catalyzed synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. | Use of biodegradable catalysts, high selectivity, reduced waste. | mdpi.comnih.gov |

| Synthesis from Biomass | Production of pyridines from lignin or pyrolysis of biomass with ammonia. | Utilizes renewable feedstocks, potential for valorizing waste streams. | acsgcipr.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, discover novel synthetic routes, and optimize reaction conditions, thereby accelerating the development process.

Furthermore, machine learning is being applied to predict the properties and performance of new materials. For instance, an ML-assisted approach was used to design and screen thousands of virtual pyridine-based polymers to find high-efficiency adsorbents for environmental remediation acs.orgnih.gov. This predictive power allows researchers to focus experimental efforts on the most promising candidates. By training models on reaction data, AI can identify the optimal catalysts, solvents, and temperature conditions, leading to higher yields and purity.

Table 3: Role of Artificial Intelligence and Machine Learning in Pyridine Chemistry

| Application Area | AI/ML Function | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Predicts viable synthetic pathways from a target molecule. | Faster discovery of novel and more efficient synthesis routes. | acs.org |

| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature). | Improved reaction yields, reduced byproducts, and lower costs. | jetir.org |

| Material Discovery | Predicts properties of novel materials based on chemical structure. | Accelerated identification of potential applications in advanced materials. | acs.orgnih.gov |

Exploration of this compound in Advanced Materials Research (e.g., supramolecular assemblies, fluorescent materials)

The unique molecular structure of this compound, featuring a coordinating pyridine ring and a reactive alkenyl chain, makes it an attractive building block for advanced materials. Future research will likely focus on harnessing these features to create materials with tailored properties for applications in electronics, sensing, and nanotechnology.

Supramolecular Assemblies: The nitrogen atom in the pyridine ring is an excellent coordination site for metal ions and can participate in non-covalent interactions like hydrogen and halogen bonding acs.orgmdpi.com. This makes pyridine derivatives ideal components for constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs), discrete molecular assemblies, and nanotubes rsc.orgrsc.org. The hexenyl chain of this compound could add another layer of control over the self-assembly process, potentially leading to novel materials with unique structural and functional properties.

Fluorescent Materials: Pyridine-based compounds are central to the development of fluorescent materials used in sensors, bio-imaging, and organic light-emitting diodes (OLEDs) mdpi.comtandfonline.com. The photophysical properties of these materials can be finely tuned by modifying the substituents on the pyridine ring mdpi.comrsc.org. The introduction of the hexenyl group could influence the electronic structure and solid-state packing of the molecule, potentially leading to new fluorophores with desirable properties such as aggregation-induced emission or responsiveness to external stimuli rsc.org. Pyridine derivatives have been successfully employed as optical sensors for detecting metal ions and fuel adulterants mdpi.commdpi.com.

Table 4: Potential Applications of this compound in Advanced Materials

| Material Type | Role of this compound | Potential Applications | Reference |

|---|---|---|---|

| Supramolecular Assemblies | Acts as a ligand or building block through coordination and non-covalent interactions. | Catalysis, gas storage, molecular recognition, crystal engineering. | acs.orgmdpi.comrsc.org |

| Fluorescent Materials | Serves as the core fluorophore, with the hexenyl group modifying its photophysical properties. | Chemical sensors, bio-imaging probes, organic electronics (OLEDs). | mdpi.comrsc.orgmdpi.com |

| Coordination Polymers | Functions as a C,N-chelating ligand for transition metals. | Photocatalysis, light-emitting devices, smart materials. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.